Cedarmycin B

Description

antimicrobial antibiotic from Streptomyces; structure in first source

Structure

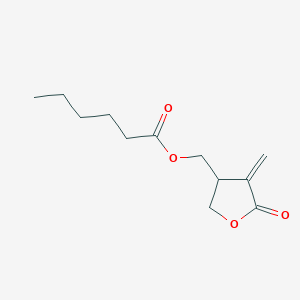

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(4-methylidene-5-oxooxolan-3-yl)methyl hexanoate |

InChI |

InChI=1S/C12H18O4/c1-3-4-5-6-11(13)15-7-10-8-16-12(14)9(10)2/h10H,2-8H2,1H3 |

InChI Key |

ZUGWRISHBCSTOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCC1COC(=O)C1=C |

Synonyms |

cedarmycin B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cedarmycin B from Streptomyces sp. TP-A0456: A Technical Guide

Abstract

Cedarmycin B is a bioactive secondary metabolite belonging to the butyrolactone class of natural products. First identified from the fermentation broth of Streptomyces sp. TP-A0456, this compound has demonstrated notable antibacterial properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing microorganism, the multi-step purification process, and comprehensive data on its physico-chemical properties and biological activities. Furthermore, this document outlines the predicted biosynthetic pathway of this compound and presents key experimental workflows in a visual format for enhanced clarity for researchers, scientists, and drug development professionals.

Introduction

The genus Streptomyces is a prolific source of diverse and structurally complex secondary metabolites, which have been a cornerstone of antibiotic discovery for decades.[1][2][3] this compound, a novel α,β-unsaturated butyrolactone, was discovered during a screening program for new bioactive compounds from plant-associated actinomycetes.[4][5] Isolated from the culture broth of Streptomyces sp. TP-A0456, found in the stem of Cryptomeria japonica, this compound and its analogue, Cedarmycin A, exhibit significant antimicrobial activity, particularly against Gram-positive bacteria and the yeast Candida glabrata.[4][6] This guide serves as a comprehensive technical resource on the foundational methodologies employed in the discovery and isolation of this promising natural product.

The Producing Microorganism: Streptomyces sp. TP-A0456

The microorganism responsible for the production of this compound was isolated from the stem of a wild Cryptomeria japonica plant in Toyama, Japan.[4] Based on its morphological and chemical characteristics, the strain, designated TP-A0456, was identified as belonging to the genus Streptomyces.[4]

Taxonomic Characteristics

Analysis of the whole-cell hydrolysates of strain TP-A0456 revealed the presence of LL-diaminopimelic acid, galactose, glucose, and mannose, which are characteristic of the genus Streptomyces.[4] The strain exhibited the ability to utilize sucrose, D-xylose, D-glucose, inositol, D-mannitol, D-fructose, L-rhamnose, and raffinose for growth.[4]

Fermentation for the Production of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces sp. TP-A0456. The following protocol outlines the seed culture preparation and the main production fermentation.

Experimental Protocol: Fermentation

-

Seed Culture: A loopful of a mature slant culture of Streptomyces sp. TP-A0456 is inoculated into a 100 ml Erlenmeyer flask containing 20 ml of seed medium (composition not specified in the available literature). The flask is incubated on a rotary shaker at 200 rpm for 2 days at 30°C.

-

Production Culture: The seed culture (1 ml) is then transferred to a 500 ml Erlenmeyer flask containing 100 ml of a production medium. The production fermentation is carried out on a rotary shaker at 200 rpm for 6 days at 30°C.[4]

Isolation and Purification of this compound

This compound is extracted from the fermentation broth and purified through a series of chromatographic steps. The workflow for the isolation and purification of this compound is depicted in the diagram below.

Experimental Protocol: Isolation and Purification

-

Extraction: The 6-day old culture broth (10 liters) is centrifuged to separate the supernatant and the mycelial cake. The supernatant is extracted twice with an equal volume of ethyl acetate. The combined organic layers are concentrated under reduced pressure to yield an oily residue.[4]

-

HP-20 Resin Chromatography: The residue is subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water and eluted with a stepwise gradient of methanol in water. The active fractions are collected and concentrated.

-

Silica Gel Chromatography: The concentrated active fractions are then applied to a silica gel column and eluted with a suitable solvent system (e.g., n-hexane:ethyl acetate = 2:1) to further separate the components.[4]

-

ODS Column Chromatography: Fractions containing this compound are further purified by reversed-phase chromatography on an ODS (octadecylsilyl) column.

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4][5] A mixture of Cedarmycin A and B (55 mg) was obtained from the initial purification steps, which were then separated by preparative HPLC to yield each compound as a colorless oil.[4]

Physico-Chemical Properties of this compound

The structure of this compound was elucidated using various spectroscopic methods.[4][6] It is characterized as an α,β-unsaturated butyrolactone with a fatty acid side chain.[4][5]

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₃ |

| Molecular Weight | 240.34 g/mol |

| Appearance | Colorless oil |

| UV λmax (MeOH) | 210 nm |

| IR νmax (film) | 1720, 1740 cm⁻¹ |

| Optical Rotation [α]D | Specific value not detailed in literature |

| Solubility | Soluble in methanol, ethyl acetate |

Table 1: Physico-chemical properties of this compound.[4]

Biological Activity of this compound

This compound exhibits a range of antimicrobial activities against both bacteria and yeasts. The minimum inhibitory concentrations (MIC) were determined using the two-fold serial agar dilution method.[4]

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Bacillus subtilis PCI 219 | 6.25 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa IFO 3445 | >100 |

| Candida albicans IFO 1594 | 25 |

| Candida glabrata IFO 0622 | 0.4 |

| Saccharomyces cerevisiae S-100 | 50 |

Table 2: In vitro antimicrobial activities of this compound.[4]

Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure as a γ-butyrolactone, it is predicted to be synthesized through a pathway involving a type I polyketide synthase (PKS) or a fatty acid-polyketide hybrid mechanism, which are common in Streptomyces for the production of secondary metabolites.[6] The biosynthesis of γ-butyrolactones in Streptomyces often involves the condensation of a β-ketoacyl-acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP), catalyzed by an AfsA-like enzyme.[6]

Conclusion

This compound represents a noteworthy discovery from the metabolome of Streptomyces sp. TP-A0456. The methodologies for its fermentation, isolation, and purification are well-established, providing a clear path for obtaining this compound for further research and development. Its potent antimicrobial activity, particularly against Candida glabrata, warrants further investigation into its mechanism of action and potential therapeutic applications. Future studies focusing on the elucidation of its complete biosynthetic pathway could enable the use of synthetic biology approaches for yield improvement and the generation of novel analogues.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound (EVT-1538435) [evitachem.com]

- 5. A Bistable Gene Switch for Antibiotic Biosynthesis: The Butyrolactone Regulon in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

A Technical Guide to Cedarmycin B from Streptomyces sp. TP-A0456: Fermentation, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Cedarmycin B, a novel butyrolactone antibiotic produced by Streptomyces sp. TP-A0456. The guide details the fermentation of the producing organism, the isolation and purification of this compound, its physicochemical properties, and biological activities.

Streptomyces sp. TP-A0456, an actinomycete isolated from the stem of Cryptomeria japonica, is the source of two novel α,β-unsaturated butyrolactone antibiotics, Cedarmycin A and B[1]. These compounds have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts[1]. Notably, their potent activity against Candida glabrata positions them as compounds of interest for further investigation in the development of new antifungal agents[1].

Taxonomy and Characteristics of Streptomyces sp. TP-A0456

The producing microorganism, strain TP-A0456, was identified as a member of the Streptomyces genus based on its morphological and chemical characteristics. Scanning electron microscopy revealed spiral spore chains with more than ten cylindrical spores per chain[1]. Analysis of whole-cell hydrolysates indicated the presence of LL-diaminopimelic acid, galactose, glucose, and mannose, which is consistent with the genus Streptomyces[1].

Table 1: Cultural Characteristics of Streptomyces sp. TP-A0456 [1]

| Medium | Growth | Aerial Mycelium | Reverse Side Color | Soluble Pigment |

| Yeast extract-malt extract agar | Good | Brownish black | Beige gray | None |

| Oatmeal agar | Good | Brownish black | Beige gray | None |

| Inorganic salts-starch agar | Moderate | Grayish white | Pale yellow | None |

| Glycerol-asparagine agar | Moderate | White | Pale yellow | None |

| Tyrosine agar | Good | Brownish black | Dark brown | Brown |

The strain is capable of utilizing sucrose, D-xylose, D-glucose, inositol, D-mannitol, D-fructose, L-rhamnose, and raffinose for growth[1].

Experimental Protocols

Fermentation of Streptomyces sp. TP-A0456

This protocol outlines the steps for the cultivation of Streptomyces sp. TP-A0456 to produce this compound.

1. Strain Maintenance and Inoculum Preparation:

-

A pure culture of Streptomyces sp. TP-A0456 is maintained on Bennett's agar slants at 10°C for routine laboratory use and preserved in 20% glycerol at -80°C for long-term storage[1].

-

To prepare the seed culture, a loopful of spores from a mature slant is inoculated into a 100 ml Erlenmeyer flask containing 20 ml of seed medium.

-

Seed Medium Composition (g/L): Soluble starch 10, glucose 10, yeast extract 5, peptone 5, meat extract 3, and CaCO₃ 3 (pH 7.2)[1].

-

The seed culture is incubated at 30°C for 3 days on a rotary shaker at 200 rpm[1].

2. Production Fermentation:

-

A 1-liter Erlenmeyer flask containing 200 ml of production medium is inoculated with 2 ml of the seed culture.

-

Production Medium Composition (g/L): Soluble starch 30, soybean meal 15, dry yeast 3, NaCl 2, and CaCO₃ 1 (pH 7.0)[1].

-

The production culture is incubated at 30°C for 6 days on a rotary shaker at 200 rpm[1].

Isolation and Purification of this compound

The following protocol details the multi-step chromatographic process for isolating this compound from the fermentation broth.

1. Extraction:

-

The 6-day old culture broth (10 liters) is centrifuged to separate the mycelium and supernatant.

-

The supernatant is adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate.

-

The ethyl acetate layers are combined and concentrated under vacuum to yield a crude extract[1].

2. Chromatographic Purification:

-

Step 1: Diaion HP-20 Column Chromatography: The crude extract is subjected to a Diaion HP-20 column and eluted with a stepwise gradient of methanol in water. The active fractions are collected and combined.

-

Step 2: Silica Gel Column Chromatography: The active fractions from the HP-20 column are applied to a silica gel column and eluted with a mixture of n-hexane and ethyl acetate.

-

Step 3: ODS Column Chromatography: The partially purified sample is then loaded onto an octadecylsilanized (ODS) silica gel column and eluted with a gradient of acetonitrile in water.

-

Step 4: Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on an ODS column[1].

-

HPLC Conditions:

-

Column: Cosmosil AR-II (250 x 4.6 mm, i.d.)

-

Mobile Phase: CH₃CN-0.15% KH₂PO₄ (pH 3.5) (70:30)

-

Flow Rate: 0.7 ml/min

-

Detection: UV at 210 nm[1]

-

-

From a 10-liter culture, this process yields approximately 55 mg of a mixture of Cedarmycins A and B[1].

Physicochemical Properties and Structure Elucidation

This compound is characterized as an α,β-unsaturated butyrolactone with a fatty acid side chain[1]. Its structure was determined using various spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₁₄H₂₂O₄ |

| Molecular Weight | 254 |

| UV λmax (MeOH) nm (ε) | 210 (10,000) |

| IR (KBr) cm⁻¹ | 3400, 2950, 1740, 1720, 1660 |

| ¹H-NMR (400 MHz, CDCl₃) δ | 7.20 (1H, m), 4.95 (1H, m), 4.30 (1H, dd), 4.15 (1H, dd), 2.30 (2H, t), 1.60 (2H, m), 1.30 (4H, m), 0.90 (3H, t) |

| ¹³C-NMR (100 MHz, CDCl₃) δ | 173.0, 168.0, 145.0, 135.0, 78.0, 65.0, 31.5, 29.0, 28.5, 22.5, 14.0 |

Biological Activity

Cedarmycins A and B exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts[1]. The minimum inhibitory concentrations (MICs) were determined using a two-fold serial agar dilution method[1].

Table 3: In Vitro Antimicrobial Activity of this compound (MIC in µg/ml) [1]

| Test Organism | This compound |

| Staphylococcus aureus FDA 209P | 12.5 |

| Bacillus subtilis PCI 219 | 6.25 |

| Escherichia coli NIHJ | 25 |

| Pseudomonas aeruginosa IFO 3445 | >100 |

| Candida albicans IFO 0583 | 3.13 |

| Candida glabrata IFO 0622 | 0.4 |

| Saccharomyces cerevisiae S-100 | 0.78 |

The potent activity of this compound against Candida glabrata, comparable to that of amphotericin B, is particularly noteworthy[1][2].

Proposed Mechanism of Action

While the specific signaling pathways affected by this compound have not been fully elucidated, the α,β-unsaturated butyrolactone moiety is a key feature of many biologically active natural products. The α-methylene-γ-lactone functional group is known to be a pharmacophore in some antifungal and antineoplastic agents[3]. It is proposed that these compounds may act by inhibiting processes such as active transport and protein biosynthesis in target cells[4]. The electrophilic nature of the α,β-unsaturated system can allow for covalent modification of biological nucleophiles, such as cysteine residues in enzymes, leading to the inhibition of their function.

Conclusion

Streptomyces sp. TP-A0456 is a valuable source of the novel antibiotic, this compound. The detailed protocols for fermentation and purification provided in this guide offer a framework for the production and isolation of this promising compound. The significant antifungal activity of this compound, particularly against Candida glabrata, warrants further investigation into its mechanism of action and potential therapeutic applications. The structural features of this compound suggest a mode of action involving the inhibition of essential cellular processes, providing a basis for future studies aimed at elucidating its precise molecular targets.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of alpha-methylene-gamma-lactone derivatives of substituted nucleic acid bases in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Cedarmycin B: A Proposed Mechanism of Action

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of Cedarmycin B's proposed mechanism of action. While detailed molecular interactions are still under investigation, this document synthesizes the available data, outlines experimental methodologies, and presents visual representations of putative pathways.

Executive Summary

This compound, a novel butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456, has demonstrated notable antimicrobial and cytotoxic activities.[1] This guide delves into its biological effects, summarizing quantitative data and detailing the experimental protocols used in its initial characterization. Although a definitive mechanism of action is yet to be fully elucidated, this paper presents the foundational knowledge necessary for future research and development.

Biological Activity and Therapeutic Potential

This compound has shown a promising spectrum of biological activity, positioning it as a candidate for further investigation in both antimicrobial and oncological fields.

Antimicrobial Effects

Initial studies have revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Its most significant reported activity is its potent inhibition of Candida glabrata IFO 0622, with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL, which is comparable to the widely used antifungal agent, Amphotericin B.[1]

Cytotoxic and Apoptotic Effects

Beyond its antimicrobial properties, this compound has been observed to induce weak cytotoxic effects in various tumor cell lines.[1] Furthermore, it has been shown to trigger apoptotic cell death in U937 cells, suggesting a potential for development as an anticancer agent.[1]

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for this compound.

Table 1: In Vitro Antimicrobial Activity of this compound

| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida glabrata IFO 0622 | 0.4 |

Source: Initial characterization studies of this compound.[1]

Table 2: Physico-chemical Properties of this compound

| Property | Description |

| Molecular Formula | C₁₄H₂₂O₄ |

| Molecular Weight | 254 |

| Appearance | Colorless oil |

| Optical Rotation [α]D²⁴ | +88.5° (c 1.0, CHCl₃) |

| UV λmax (MeOH) | 215 nm |

| IR νmax (film) cm⁻¹ | 3400, 1740, 1680 |

Source: Spectroscopic and physical analysis of this compound.[1]

Experimental Protocols

The foundational research on this compound utilized a series of established methodologies for its isolation, purification, and characterization.

Isolation and Purification of this compound

-

Fermentation: The producing strain, Streptomyces sp. TP-A0456, was cultured for six days at 30°C on a rotary shaker.[1]

-

Extraction: The culture broth was subjected to ethyl acetate extraction to isolate the crude mixture of Cedarmycins A and B.[1]

-

Chromatography: The crude extract was then purified using a sequence of chromatographic techniques, including HP-20 resin, silica gel, and ODS column chromatographies, followed by a final purification step using preparative HPLC.[1]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS)

-

Ultraviolet (UV) Spectroscopy

-

Infrared (IR) Spectroscopy

Antimicrobial Susceptibility Testing

-

Disc Diffusion Assay: An initial paper disc assay was used to screen for antimicrobial activity.[1]

-

Broth Microdilution: The two-fold serial agar dilution method was employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.[1]

Visualizing the Experimental Landscape

While the precise signaling pathways of this compound remain to be discovered, the following diagrams illustrate the general workflow of its initial investigation and a hypothetical signaling pathway based on its observed apoptotic activity.

Caption: Workflow for the isolation and characterization of this compound.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Future Research and Conclusion

The discovery of this compound opens a new avenue for the development of novel antimicrobial and cytotoxic agents. The preliminary data strongly suggest that further investigation is warranted to fully understand its mechanism of action and therapeutic potential. Future research should focus on identifying its specific molecular targets, elucidating the signaling pathways it modulates, and conducting preclinical studies to evaluate its efficacy and safety in vivo. The information presented in this guide serves as a critical foundation for these future endeavors.

References

Unveiling the Antibacterial Potential of Cedarmycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antibacterial spectrum of Cedarmycin B, a novel bioactive compound isolated from Streptomyces sp. TP-A0456. This document outlines its known antimicrobial activities, mechanism of action, and the detailed experimental protocols utilized for its evaluation. The information is intended to support further research and development of this promising natural product.

Introduction to this compound

This compound is a butyrolactone antibiotic discovered during screening for bioactive compounds from plant-associated actinomycetes. Belonging to a class of secondary metabolites known for their diverse biological activities, this compound, alongside its analog Cedarmycin A, has demonstrated notable antimicrobial properties. Its unique structure and targeted activity make it a person of interest for the development of new therapeutic agents, particularly in an era of increasing antimicrobial resistance.

Antimicrobial Spectrum and Potency

This compound has been shown to exhibit a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited, a characteristic often attributed to the permeability barrier presented by the outer membrane of these microorganisms.

Notably, the related compound Cedarmycin A has shown potent activity against the opportunistic yeast Candida glabrata IFO 0622, with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. While comprehensive quantitative data for this compound against a wide range of bacterial species is not publicly available, the known data for the cedarmycin class is summarized below.

Table 1: Summary of Known Antimicrobial Activity for the Cedarmycin Class

| Microorganism | Type | Cedarmycin A MIC (µg/mL) | This compound Activity |

| Candida glabrata IFO 0622 | Yeast | 0.4 | Not specified |

| Gram-positive bacteria | Bacteria | Weak activity | Active |

| Gram-negative bacteria | Bacteria | Weak activity | Limited activity |

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. Specifically, it is understood to inhibit the biosynthesis of peptidoglycan, a crucial component that provides structural integrity to the bacterial cell. This disruption of the cell wall leads to cell lysis and death, classifying this compound as a bactericidal agent against susceptible organisms.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Protocol

This protocol outlines the steps for determining the MIC of this compound.

-

Preparation of Materials:

-

This compound stock solution of a known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Bacterial/yeast inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Serial Dilution:

-

A two-fold serial dilution of this compound is prepared directly in the microtiter plate.

-

An equal volume of the standardized inoculum is added to each well containing the diluted compound.

-

Control wells are included: a positive control (inoculum without this compound) and a negative control (broth medium only).

-

-

Incubation:

-

The microtiter plates are incubated at an appropriate temperature (typically 35-37°C for most bacteria) for 18-24 hours.

-

-

Data Interpretation:

-

Following incubation, the wells are visually inspected for turbidity, indicating microbial growth.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

-

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound represents a promising lead compound in the search for novel antibiotics. Its targeted activity against Gram-positive bacteria and its defined mechanism of action make it an attractive candidate for further investigation. Future research should focus on:

-

Comprehensive MIC Profiling: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive pathogens, including resistant strains such as MRSA and VRE.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection.

-

Toxicology and Pharmacokinetic Analysis: Assessing the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and spectrum of activity.

The insights provided in this guide aim to facilitate and inspire continued research into this compound, with the ultimate goal of translating this natural product into a clinically valuable therapeutic agent.

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Cedarmycin B in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedarmycin B, an α,β-unsaturated-butyrolactone antibiotic with a hexanoate side chain, is a secondary metabolite produced by Streptomyces sp. TP-A0456.[1][2] While the definitive biosynthetic pathway for this compound has not been empirically determined, this guide synthesizes current knowledge on the biosynthesis of structurally related γ-butyrolactones and fatty acids in Streptomyces to propose a putative pathway. This document provides a technical overview of the likely enzymatic steps, genetic determinants, and regulatory mechanisms involved in its formation. Detailed hypothetical experimental protocols and data representations are included to guide future research and drug development efforts.

Introduction

Streptomyces species are renowned for their prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. This compound, isolated from Streptomyces sp. TP-A0456, exhibits antimicrobial activity and belongs to the butyrolactone class of natural products.[1][2] Its structure consists of a 4-methylidene-5-oxooxolan-3-yl core esterified with a hexanoate side chain.[1] Understanding the biosynthesis of such molecules is paramount for endeavors in metabolic engineering to enhance production yields and generate novel analogs with improved therapeutic properties. Due to the absence of direct studies on the this compound biosynthetic gene cluster, this guide presents a hypothesized pathway based on well-characterized related biosynthetic systems in actinomycetes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the γ-butyrolactone core.

-

Synthesis of the hexanoate side chain.

-

Esterification of the core with the side chain.

Biosynthesis of the γ-Butyrolactone Core

The formation of the γ-butyrolactone ring in Streptomyces is best understood through the study of signaling molecules like the A-factor. The pathway is initiated from primary metabolic precursors.[1]

-

Step 1: Condensation: A key initiating step is the condensation of a β-ketoacyl-acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP). This reaction is catalyzed by an enzyme homologous to AfsA, a β-ketoacyl-ACP:DHAP synthase.[1]

-

Step 2: Intramolecular Cyclization and Dehydration: The product of the initial condensation undergoes a spontaneous intramolecular aldol condensation to form a butenolide phosphate intermediate.

-

Step 3: Reduction: The double bond in the butenolide ring is then reduced by an NADPH-dependent reductase, such as BprA or ScbC, to form a saturated butyrolactone ring.[1][3]

-

Step 4: Dephosphorylation: A phosphatase removes the phosphate group to yield the final γ-butyrolactone core.[1][3]

dot digraph "Figure_1_Butyrolactone_Core_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Define Nodes DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; bKetoacyl_ACP [label="β-Ketoacyl-ACP", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="8-Methyl-3-oxononanoyl-\nDHAP ester (example)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Butenolide_P [label="Butenolide\nPhosphate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Butanolide_P [label="Butanolide\nPhosphate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; gBL_Core [label="γ-Butyrolactone\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define Edges with Enzyme Labels DHAP -> Intermediate1 [label="AfsA homolog\n(β-Ketoacyl Transferase)", fontcolor="#5F6368", color="#34A853"]; bKetoacyl_ACP -> Intermediate1 [color="#34A853"]; Intermediate1 -> Butenolide_P [label="Spontaneous\nCyclization", fontcolor="#5F6368", color="#EA4335"]; Butenolide_P -> Butanolide_P [label="BprA/ScbC homolog\n(Reductase)", fontcolor="#5F6368", color="#FBBC05"]; Butanolide_P -> gBL_Core [label="Phosphatase", fontcolor="#5F6368", color="#4285F4"];

// Invisible nodes for alignment {rank=same; DHAP; bKetoacyl_ACP;} } Figure 1: Hypothesized biosynthetic pathway for the γ-butyrolactone core of this compound.

Biosynthesis of the Hexanoate Side Chain

The hexanoate moiety is a six-carbon saturated fatty acid, likely synthesized via the Type II fatty acid synthase (FAS II) system, which is common in bacteria.[3]

-

Initiation: The pathway starts with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). Malonyl-CoA is then converted to malonyl-ACP.[3]

-

Elongation Cycles: A series of iterative cycles, each adding two carbons from malonyl-ACP, elongates the fatty acid chain. The core enzymes in this process are β-ketoacyl-ACP synthase (FabH and FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[3]

-

Termination: After two elongation cycles starting from butyryl-ACP, a C6-ACP (hexanoyl-ACP) is produced. This is likely released as hexanoyl-CoA by a thioesterase or directly transferred to the butyrolactone core.

dot digraph "Figure_2_Hexanoate_Side_Chain_Biosynthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Define Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_ACP [label="Malonyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Elongation [label="2x Elongation Cycles\n(FabH, FabF, FabG, FabZ, FabI)", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Hexanoyl_ACP [label="Hexanoyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Hexanoyl_CoA [label="Hexanoyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges Acetyl_CoA -> Malonyl_CoA [label="ACC", fontcolor="#5F6368", color="#34A853"]; Malonyl_CoA -> Malonyl_ACP [label="FabD", fontcolor="#5F6368", color="#34A853"]; Malonyl_ACP -> Elongation [color="#FBBC05"]; Acetyl_CoA -> Elongation [label="Initiation", fontcolor="#5F6368", color="#FBBC05"]; Elongation -> Hexanoyl_ACP [color="#FBBC05"]; Hexanoyl_ACP -> Hexanoyl_CoA [label="Thioesterase/\nAcyltransferase", fontcolor="#5F6368", color="#4285F4"]; } Figure 2: Putative pathway for the biosynthesis of the hexanoyl-CoA precursor.

Final Assembly

The final step in the biosynthesis is the esterification of the γ-butyrolactone core with the hexanoate side chain.

-

Esterification: An acyltransferase is proposed to catalyze the transfer of the hexanoyl group from hexanoyl-CoA to the hydroxyl group of the γ-butyrolactone core, forming the final this compound molecule.

dot digraph "Figure_3_Final_Assembly_of_Cedarmycin_B" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Define Nodes gBL_Core [label="γ-Butyrolactone\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hexanoyl_CoA [label="Hexanoyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CedarmycinB [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Invisible node for enzyme Acyltransferase [label="Acyltransferase", shape=plaintext, fontcolor="#5F6368"];

// Define Edges gBL_Core -> CedarmycinB [color="#FBBC05"]; Hexanoyl_CoA -> CedarmycinB [color="#FBBC05"];

// Position enzyme label edge [style=invis]; gBL_Core -> Acyltransferase; Hexanoyl_CoA -> Acyltransferase; Acyltransferase -> CedarmycinB; } Figure 3: Proposed final esterification step in this compound biosynthesis.

Genetic Organization and Regulation

In Streptomyces, genes for the biosynthesis of a specific secondary metabolite are typically clustered together on the chromosome. It is highly probable that the genes encoding the enzymes for this compound biosynthesis reside in such a biosynthetic gene cluster (BGC).

A putative this compound BGC would likely contain:

-

An afsA-like gene for the butyrolactone core synthesis.

-

Genes for one or more reductases and a phosphatase.

-

A complete set of FAS II genes (fabD, fabH, fabF, fabG, fabZ, fabI) for hexanoate synthesis.

-

An acyltransferase gene for the final esterification step.

-

Regulatory genes, such as a TetR-family repressor (a γ-butyrolactone receptor), which would control the expression of the BGC in response to the accumulation of a signaling molecule, possibly this compound itself or a related butyrolactone.

Quantitative Data Summary

As no specific studies on this compound production have been published, the following table presents hypothetical quantitative data based on typical antibiotic fermentation yields in Streptomyces for illustrative purposes.

| Parameter | Value | Unit | Notes |

| Precursor Concentration | |||

| Glucose | 20 | g/L | Primary carbon source in fermentation medium. |

| Acetyl-CoA (intracellular) | 0.1-1.0 | mM | Estimated physiological concentration. |

| Malonyl-CoA (intracellular) | 0.05-0.5 | mM | Estimated physiological concentration. |

| Enzyme Kinetics (Hypothetical) | |||

| AfsA homolog (Km for DHAP) | 150 | µM | Based on known AfsA kinetics. |

| AfsA homolog (kcat) | 5 | s-1 | Based on known AfsA kinetics. |

| Acyltransferase (Km for Hexanoyl-CoA) | 50 | µM | Assumed based on similar enzymes. |

| Production Yield | |||

| This compound Titer | 55 | mg/L | Based on the initial isolation report.[2] |

| Volumetric Productivity | 0.38 | mg/L/h | Calculated over a 6-day fermentation period.[2] |

Experimental Protocols

The following are generalized protocols that could be adapted to investigate the proposed this compound biosynthetic pathway.

Identification of the Biosynthetic Gene Cluster

dot digraph "Figure_4_Gene_Cluster_Identification_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Define Nodes gDNA_Isolation [label="Genomic DNA Isolation\n(Streptomyces sp. TP-A0456)", fillcolor="#F1F3F4", fontcolor="#202124"]; Genome_Sequencing [label="Whole Genome Sequencing\n(e.g., PacBio, Illumina)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioinformatics [label="Bioinformatic Analysis\n(antiSMASH, BLAST)", fillcolor="#FFFFFF", fontcolor="#202124"]; Candidate_Cluster [label="Identify Candidate BGC\n(containing afsA, FAS genes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Knockout [label="Targeted Gene Knockout\n(CRISPR/Cas9)", fillcolor="#FFFFFF", fontcolor="#202124"]; Metabolite_Analysis [label="Metabolite Analysis\n(HPLC, LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmation [label="Confirm Loss of Production", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges gDNA_Isolation -> Genome_Sequencing [color="#5F6368"]; Genome_Sequencing -> Bioinformatics [color="#5F6368"]; Bioinformatics -> Candidate_Cluster [color="#5F6368"]; Candidate_Cluster -> Gene_Knockout [color="#5F6368"]; Gene_Knockout -> Metabolite_Analysis [color="#5F6368"]; Metabolite_Analysis -> Confirmation [color="#5F6368"]; } Figure 4: Workflow for the identification and confirmation of the this compound BGC.

Methodology:

-

Genomic DNA Extraction: Cultivate Streptomyces sp. TP-A0456 in a suitable liquid medium (e.g., TSB) for 3-4 days. Harvest mycelia by centrifugation and extract high-molecular-weight genomic DNA using a standard phenol-chloroform method or a commercial kit.

-

Genome Sequencing and Assembly: Sequence the genome using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.

-

Bioinformatic Analysis: Analyze the assembled genome using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. Search for clusters containing homologs of afsA and FAS II genes.

-

Gene Inactivation: To confirm the function of the candidate BGC, inactivate a key gene (e.g., the afsA homolog or a PKS/FAS gene) using CRISPR/Cas9-based gene editing adapted for Streptomyces.

-

Phenotypic Analysis: Compare the metabolite profiles of the wild-type and mutant strains by growing them in production medium. Extract the culture broth with ethyl acetate and analyze the extracts by HPLC and LC-MS to confirm the abolishment of this compound production in the mutant.

In Vitro Enzymatic Assays

Methodology:

-

Gene Cloning and Protein Expression: Amplify the coding sequence of a target biosynthetic enzyme (e.g., the putative acyltransferase) from the genomic DNA of Streptomyces sp. TP-A0456. Clone the gene into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag). Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) and purify it using affinity chromatography.

-

Enzyme Assay: For the acyltransferase, set up a reaction mixture containing the purified enzyme, the γ-butyrolactone core (which may need to be chemically synthesized or isolated), hexanoyl-CoA, and a suitable buffer. Incubate the reaction at 30°C.

-

Product Detection: Quench the reaction and analyze the mixture by LC-MS to detect the formation of this compound, confirming the enzyme's function.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound, constructed from the knowledge of related pathways in actinomycetes. The proposed pathway offers a solid foundation for future research aimed at elucidating the precise genetic and biochemical mechanisms governing its formation. The immediate priorities should be the sequencing of the Streptomyces sp. TP-A0456 genome to identify the bona fide this compound biosynthetic gene cluster. Subsequent functional characterization of the involved genes and enzymes will not only confirm this proposed pathway but also provide valuable tools for the bioengineering of novel Cedarmycin analogs for drug discovery programs. The regulatory network controlling the expression of this cluster also warrants investigation, as its manipulation could lead to significant improvements in production titers.

References

Preliminary Studies on the Biological Activity of Cedarmycin B: A Technical Guide

Disclaimer: This document is a summary and technical guide based on publicly available abstracts and general knowledge of antimicrobial research. The full-text of the primary research article describing Cedarmycin B was not accessible at the time of writing. Therefore, some experimental protocols and conceptual pathways are representative examples based on standard methodologies in the field and may not reflect the exact procedures used in the original research.

Introduction

Cedarmycin A and B are novel α,β-unsaturated butyrolactone antibiotics.[1][2] They were first isolated from the cultured broth of the actinomycete Streptomyces sp. TP-A0456.[1][2] Spectroscopic analysis, including NMR and mass spectrometry, was instrumental in determining their structure, which features a fatty acid side chain attached to the butyrolactone core.[1] Preliminary studies have shown that these compounds possess a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2]

Biological Activity: Quantitative Data

The initial investigations into the biological activity of this compound have yielded data on its antimicrobial potency and its cytotoxic effects on tumor cell lines. This information is summarized below.

| Test Organism/Cell Line | Assay Type | Metric | This compound Value | Reference Compound | Reference Value |

| Candida glabrata IFO 0622 | Minimum Inhibitory Concentration (MIC) | µg/mL | 0.4 | Amphotericin B | Comparable |

| U937 Cells | Cytotoxicity | IC50 | 10 - 100 µM | Not Specified | Not Specified |

Table 1: Summary of Quantitative Biological Activity Data for this compound.[1][3]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments mentioned in the available literature on this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution Method

This protocol is based on the "two-fold serial agar dilution method" mentioned in the primary abstract.

1. Preparation of this compound Stock Solution:

- Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

- Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Agar Plates:

- Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts) and sterilize by autoclaving.

- Allow the agar to cool to 45-50°C in a water bath.

- In a series of sterile tubes, perform two-fold serial dilutions of the this compound stock solution with sterile diluent.

- Add a defined volume of each this compound dilution to molten agar to achieve the final desired concentrations. Also prepare a drug-free control plate.

- Pour the agar into sterile petri dishes and allow them to solidify.

3. Inoculum Preparation:

- Culture the test microorganism (e.g., Candida glabrata) in a suitable broth medium to achieve a logarithmic growth phase.

- Adjust the turbidity of the culture to a 0.5 McFarland standard.

4. Inoculation and Incubation:

- Spot-inoculate a standardized volume of the microbial suspension onto the surface of each agar plate, including the control.

- Incubate the plates at an appropriate temperature and duration for the test organism.

5. Determination of MIC:

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism on the agar surface.

Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)

This is a standard protocol for determining the IC50 value against a cancer cell line like U937.

1. Cell Culture and Seeding:

- Culture U937 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

2. Compound Treatment:

- Prepare serial dilutions of this compound in the cell culture medium.

- Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and solvent-only controls.

- Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

4. Data Analysis:

- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for isolating this compound from the Streptomyces culture broth as described in the literature.

Caption: Isolation and purification workflow for this compound.

Conceptual Signaling Pathway: Butyrolactone Regulation in Streptomyces

This compound is a butyrolactone, a class of molecules known to act as signaling autoinducers in Streptomyces, regulating antibiotic production. The diagram below represents a generalized gamma-butyrolactone (GBL) signaling cascade, which is a potential, though not confirmed, regulatory pathway related to this compound's biosynthesis. This does not represent its mechanism of antimicrobial action.

Caption: A model for gamma-butyrolactone (GBL) signaling in Streptomyces.

References

Taxonomic Origin and Characterization of the Cedarmycin B-Producing Strain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedarmycin B, a member of the butyrolactone class of antibiotics, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the taxonomic origin of the producing strain, Streptomyces sp. TP-A0456, detailing the experimental protocols for its identification and characterization. Furthermore, this document presents a putative biosynthetic pathway for this compound, drawing parallels with well-characterized γ-butyrolactone biosynthesis in other Streptomyces species. All quantitative data are summarized for clarity, and key experimental workflows and pathways are visualized using diagrams.

Taxonomic Classification and Origin

The microorganism responsible for the production of this compound was first isolated from the stem of the Japanese cedar tree, Cryptomeria japonica, in Toyama, Japan.[1] Through a polyphasic approach combining morphological, chemotaxonomic, and molecular methods, the strain was identified as belonging to the genus Streptomyces and was designated as Streptomyces sp. TP-A0456.[1]

Morphological and Cultural Characteristics

When cultivated on various standard media, Streptomyces sp. TP-A0456 exhibits characteristics typical of the Streptomyces genus, including the formation of a branched substrate mycelium and aerial hyphae that differentiate into spore chains.[1] The cultural characteristics on different ISP (International Streptomyces Project) media are summarized in Table 1.

Table 1: Cultural Characteristics of Streptomyces sp. TP-A0456

| Medium | Growth | Aerial Mycelium | Reverse Side Color | Soluble Pigment |

| Oatmeal Agar (ISP 3) | Good | Brownish-black | Beige-gray | None |

| Bennett's Agar | Good | White to grayish | Yellowish-brown | None |

| Yeast Extract-Malt Extract Agar (ISP 2) | Moderate | Grayish-white | Pale yellow | None |

| Inorganic Salts-Starch Agar (ISP 4) | Moderate | White | Cream | None |

Source: Adapted from Kakeya et al., 2001.[1]

Chemotaxonomic Characteristics

Chemotaxonomic analysis of the whole-cell hydrolysates of Streptomyces sp. TP-A0456 provided further evidence for its classification within the genus Streptomyces. The key chemotaxonomic markers are presented in Table 2.

Table 2: Chemotaxonomic Markers of Streptomyces sp. TP-A0456

| Marker | Result | Significance |

| Diaminopimelic Acid (DAP) | LL-isomer | Characteristic of Streptomyces cell walls. |

| Whole-cell Sugars | Galactose, Glucose, Mannose | Common sugar pattern in Streptomyces. |

| Phospholipid Type | Phosphatidylethanolamine (Type PII) | Typical for the genus Streptomyces. |

Source: Adapted from Kakeya et al., 2001, and general characteristics of the genus.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the taxonomic characterization of Streptomyces sp. TP-A0456.

Isolation of the Producing Strain

-

Sample Collection: Collect fresh, healthy stem sections of Cryptomeria japonica.

-

Surface Sterilization: Wash the stem sections with sterile distilled water, followed by immersion in 70% ethanol for 1 minute, then in a 1% sodium hypochlorite solution for 5 minutes, and finally rinse with sterile distilled water three times.

-

Isolation: Aseptically cut the surface-sterilized stem into small pieces and place them on Actinomycete Isolation Agar (AIA) plates.

-

Incubation: Incubate the plates at 28°C for 7-14 days.

-

Pure Culture: Isolate distinct actinomycete-like colonies and subculture them on fresh AIA plates to obtain pure cultures.

Morphological Characterization

-

Cultivation: Inoculate the pure isolate onto various ISP media (ISP 2, ISP 3, ISP 4, and Bennett's Agar).

-

Incubation: Incubate the plates at 28°C for 14 days.

-

Macroscopic Observation: Record the colony characteristics, including the color of the aerial and substrate mycelium, and the presence of any soluble pigments.

-

Microscopic Observation: Use slide culture techniques to observe the spore chain morphology under a light microscope. For scanning electron microscopy (SEM), fix a small agar block with the culture in 2.5% glutaraldehyde, dehydrate through an ethanol series, critical-point dry, and coat with gold-palladium before observation.

Chemotaxonomic Analysis

-

Cell Wall Amino Acid Analysis:

-

Harvest mycelia from a 5-day old culture grown in Bennett's broth.

-

Wash the mycelia with distilled water and hydrolyze with 6 N HCl at 100°C for 18 hours.

-

Analyze the hydrolysate for diaminopimelic acid isomers by thin-layer chromatography (TLC).

-

-

Whole-Cell Sugar Analysis:

-

Hydrolyze whole cells with 1 N H₂SO₄ at 100°C for 2 hours.

-

Neutralize the hydrolysate with BaCO₃ and analyze the supernatant for characteristic sugars by paper chromatography or high-performance liquid chromatography (HPLC).

-

Molecular Identification: 16S rRNA Gene Sequencing

-

Genomic DNA Extraction:

-

Harvest mycelia from a liquid culture of Streptomyces sp. TP-A0456.

-

Use a standard enzymatic lysis method (e.g., lysozyme treatment) followed by a commercial genomic DNA purification kit.

-

-

PCR Amplification:

-

Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

Perform PCR in a 50 µL reaction volume containing 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each primer, 1.25 U of Taq polymerase, and approximately 50 ng of genomic DNA.

-

Use the following thermal cycling conditions: initial denaturation at 95°C for 5 min; 30 cycles of 95°C for 1 min, 55°C for 1 min, and 72°C for 1.5 min; and a final extension at 72°C for 10 min.

-

-

PCR Product Purification and Sequencing:

-

Purify the amplified PCR product using a commercial PCR purification kit.

-

Sequence the purified product using the Sanger sequencing method with the same primers used for amplification.

-

-

Sequence Analysis:

-

Assemble the forward and reverse sequences to obtain the full-length 16S rRNA gene sequence.

-

Compare the obtained sequence with those in public databases (e.g., GenBank, EzTaxon) using the BLAST algorithm to determine the closest phylogenetic relatives.

-

Construct a phylogenetic tree using methods like Neighbor-Joining or Maximum Likelihood to visualize the taxonomic position of the strain.

-

Production of this compound

Fermentation and Extraction

Streptomyces sp. TP-A0456 is cultured in a suitable production medium under aerobic conditions. A typical production protocol is as follows:

-

Seed Culture: Inoculate a loopful of spores into a 50 mL flask containing seed medium and incubate at 28°C for 2 days on a rotary shaker.

-

Production Culture: Transfer the seed culture to a larger volume of production medium and incubate at 28°C for 5-7 days with vigorous shaking.

-

Extraction: After incubation, centrifuge the culture broth to separate the mycelium. Extract the supernatant with an equal volume of ethyl acetate. Concentrate the organic layer in vacuo to obtain the crude extract containing this compound.

Quantitative Data

The production of this compound can be quantified using High-Performance Liquid Chromatography (HPLC). While detailed production kinetics are not extensively published, the initial discovery reported a yield of a mixture of Cedarmycins A and B.

Table 3: Production Yield of Cedarmycins

| Parameter | Value |

| Fermentation Volume | 30 L |

| Crude Extract | Not specified |

| Purified Mixture (Cedarmycin A & B) | 55 mg |

Source: Kakeya et al., 2001.[1]

Putative Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound has not been fully elucidated. However, as a γ-butyrolactone, its biosynthesis is likely to follow a pathway similar to that of other well-studied γ-butyrolactones in Streptomyces, such as A-factor in Streptomyces griseus.[2] The proposed pathway involves the condensation of a β-ketoacyl-acyl carrier protein (ACP) derivative with dihydroxyacetone phosphate (DHAP).[2]

References

Physicochemical Properties of Cedarmycin B and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedarmycin B is a naturally occurring antibiotic belonging to the α,β-unsaturated butyrolactone class of compounds. First isolated from Streptomyces sp. TP-A0456, it has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and some yeasts.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its analog, Cedarmycin A. Due to the limited availability of a broad range of synthesized analogs with published physicochemical data, this guide focuses on the foundational compounds. The information presented herein is intended to support further research, drug discovery, and development efforts centered on this promising class of bioactive molecules.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound and its analogs, these properties influence their solubility, permeability, and ultimately, their efficacy as potential therapeutic agents.

Quantitative Data Summary

The available quantitative physicochemical data for Cedarmycin A and this compound are summarized in the table below for direct comparison. Both compounds have been isolated as colorless oils, suggesting their melting points are below ambient temperature.[1]

| Property | This compound | Cedarmycin A | Data Source |

| Molecular Formula | C₁₄H₂₄O₃ | C₁₂H₁₈O₄ | [1] |

| Molecular Weight | 240.34 g/mol | 226.27 g/mol | [1] |

| Physical State | Colorless Oil | Colorless Oil | [1] |

| Melting Point | Not available (expected to be below room temperature) | Not available (expected to be below room temperature) | Inferred from physical state |

| Solubility | Poorly soluble in water; Soluble in methanol and DMSO | Soluble in most organic solvents except n-hexane | [1] |

| pKa | Not available | Not available | |

| logP | Not available | Not available | |

| Optical Rotation | [α]D +11.7 (c 0.30, CHCl₃) | [α]D +29.2 (c 1.00, CHCl₃) | [1] |

Note: The lack of publicly available experimental data for pKa and logP values highlights a significant area for future research to fully characterize the drug-like properties of these compounds.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of oily natural products like this compound are crucial for obtaining reliable and reproducible data. The following are adapted general methodologies suitable for the characterization of this compound and its analogs.

Solubility Determination for Oily Natural Products

Objective: To quantitatively determine the solubility of this compound in aqueous and organic solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound oil is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged at high speed to separate the undissolved oil from the solvent.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mg/mL or µg/mL.

Determination of n-Octanol/Water Partition Coefficient (logP)

Objective: To determine the lipophilicity of this compound.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. A measured volume of this solution is then mixed with a measured volume of the water phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

Objective: To determine the ionization constant of any acidic or basic functional groups in this compound.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point. For oily substances with low water solubility, specialized instruments and co-solvent techniques may be necessary to obtain accurate measurements.

Visualization of Workflows and Mechanisms

Isolation and Characterization Workflow for this compound

The following diagram illustrates a general workflow for the isolation and characterization of a novel natural product like this compound from a microbial source.

Caption: General workflow for the isolation and characterization of this compound.

Proposed Mechanism of Action for α,β-Unsaturated Butyrolactone Antibiotics

While the specific molecular targets of this compound have not been fully elucidated, the α,β-unsaturated butyrolactone scaffold is known to be a reactive Michael acceptor. This reactivity is believed to be central to its mechanism of action, which likely involves the covalent modification of key biological nucleophiles.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound and its analogs represent a class of natural products with significant potential for the development of new antimicrobial agents. This guide has summarized the currently available physicochemical data and provided a framework for further experimental characterization. The notable gaps in the quantitative data, particularly for pKa and logP, underscore the need for continued research to fully understand the structure-activity relationships and optimize the therapeutic potential of these compounds. The provided experimental protocols and conceptual diagrams offer a starting point for researchers entering this exciting field.

References

The Enigmatic Antibacterial Action of Cedarmycin B: An Unresolved Mechanism

Despite its demonstrated antibacterial and antifungal properties, the precise mode of action of Cedarmycin B, particularly its impact on bacterial cell wall synthesis, remains largely uncharacterized in publicly available scientific literature. This technical overview consolidates the current knowledge of this compound and related butyrolactone antibiotics, highlighting the significant gaps in understanding its specific cellular targets and mechanistic pathways.

Cedarmycin A and B are novel butyrolactone antibiotics isolated from the cultured broth of the actinomycete Streptomyces sp. TP-A0456.[1] These compounds have demonstrated antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1] However, detailed studies elucidating the specific biochemical pathways disrupted by this compound are not available in the current body of scientific literature. While the inhibition of cell wall synthesis is a common and effective mechanism for many antibiotics, there is no direct evidence to suggest that this compound functions in this manner.

The General Landscape of Butyrolactone Antibiotics

This compound belongs to the broader class of γ-butyrolactone-containing natural products, which are known to possess a wide array of biological activities.[2][3] These activities are diverse, ranging from regulating antibiotic production in the producing organisms themselves to exhibiting anticancer, anti-inflammatory, and broad-spectrum antimicrobial effects.[2][4] The γ-butyrolactone moiety is a versatile scaffold found in numerous natural products with varied biological functions.[2][3] However, this structural class is not associated with a single, conserved mechanism of action, such as the inhibition of a specific step in peptidoglycan synthesis.

What is Known About this compound

The initial discovery and characterization of Cedarmycins A and B provided foundational information regarding their source, structure, and general antimicrobial spectrum.

Isolation and Structure

Cedarmycins A and B were isolated from the fermentation broth of Streptomyces sp. TP-A0456.[1] Spectroscopic analyses confirmed their structure as α,β-unsaturated butyrolactones with a fatty acid side chain.[1]

Antimicrobial Activity

In vitro studies have shown that Cedarmycins exhibit inhibitory activity against a range of microorganisms. The minimum inhibitory concentrations (MICs) have been determined for some organisms, indicating potent activity in certain cases. For instance, the cedarmycins potently inhibited the growth of Candida glabrata IFO 0622.[1] While antibacterial activity against Gram-positive and Gram-negative bacteria was observed, specific MIC values against a comprehensive panel of bacteria and detailed studies on the bactericidal versus bacteriostatic nature of this inhibition are not extensively documented.[1]

The Uncharted Territory: this compound and Bacterial Cell Wall Synthesis

The synthesis of the bacterial cell wall, primarily composed of peptidoglycan, is a complex and essential process, making it an excellent target for antibiotics. This process involves multiple enzymatic steps, including the synthesis of precursors in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the growing peptidoglycan layer via transglycosylation and transpeptidation reactions.

A comprehensive search of scientific databases reveals a lack of studies investigating the effect of this compound on any of these stages. Key questions that remain unanswered include:

-

Does this compound inhibit any of the enzymes involved in the synthesis of peptidoglycan precursors, such as Mur enzymes?

-

Does it interfere with the lipid carrier cycle, specifically the function of undecaprenyl phosphate?

-

Does it inhibit the transglycosylation or transpeptidation steps catalyzed by penicillin-binding proteins (PBPs)?

-

Does it induce morphological changes in bacteria consistent with cell wall damage, such as cell lysis or the formation of spheroplasts?

Without experimental data from assays such as enzymatic inhibition studies, radiolabeled precursor incorporation assays, or electron microscopy of treated bacterial cells, any claims about this compound's role in cell wall synthesis would be purely speculative.

Future Directions and Methodologies

To elucidate the mode of action of this compound, a systematic series of experiments would be required. The following outlines a potential research workflow to investigate its effect on bacterial cell wall synthesis.

Experimental Workflow for Investigating this compound's Mode of Action

Figure 1. A proposed experimental workflow to investigate the mode of action of this compound on bacterial cell wall synthesis.

Conclusion

References

The Discovery of Novel Butyrolactones: A Technical Guide Focused on Cedarmycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Natural products, with their immense structural diversity and biological activity, remain a cornerstone of drug discovery. Among these, the γ-butyrolactone family of compounds, produced by a variety of microorganisms, has garnered significant attention for its broad spectrum of biological activities, including antibiotic, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth exploration of the discovery of novel butyrolactones, with a specific focus on Cedarmycin B, a promising antibiotic isolated from Streptomyces sp. TP-A0456. We will delve into the methodologies for discovery, characterization, and biological evaluation, presenting quantitative data and detailed experimental protocols to aid researchers in this critical field.

The Discovery of this compound: A Case Study

This compound, a novel α,β-unsaturated butyrolactone, was first isolated from the fermentation broth of the actinomycete Streptomyces sp. TP-A0456.[1] This discovery was the result of a screening program aimed at identifying new bioactive compounds from microorganisms. The producing strain was isolated from the stem of a Japanese cedar, Cryptomeria japonica, highlighting the importance of exploring unique ecological niches for novel microbial diversity.[2]

Producing Organism and Fermentation

The producing organism, Streptomyces sp. TP-A0456, was identified based on its morphological characteristics and 16S rRNA gene sequencing.[1] Members of the genus Streptomyces are prolific producers of secondary metabolites, accounting for over two-thirds of clinically useful antibiotics of natural origin.

Table 1: Cultural Characteristics of Streptomyces sp. TP-A0456 [2]

| Medium | Growth | Aerial Mycelium | Reverse Side Color | Soluble Pigment |

| Yeast extract-malt extract agar | Good | Grayish white | Yellowish brown | None |

| Oatmeal agar | Moderate | White | Pale yellow | None |

| Inorganic salts-starch agar | Good | White to grayish tan | Pale yellow | None |

| Glycerol-asparagine agar | Moderate | White | Pale yellow | None |

| Peptone-yeast extract-iron agar | Moderate | White | Yellowish brown | None |

| Tyrosine agar | Moderate | White | Yellowish brown | None |

Isolation and Structure Elucidation

The isolation of this compound from the fermentation broth involved a multi-step purification process, including solvent extraction and various chromatographic techniques. The structure of this compound was elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Quantitative Data

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H18O4 |

| Molecular Weight | 226.27 g/mol |

| Appearance | Colorless oil |

| Optical Rotation | [α]D^25 -18.5° (c 1.0, CHCl3) |

| UV (MeOH) λmax (nm) | 215 |

| IR (KBr) νmax (cm⁻¹) | 3400, 1750, 1660 |

Source: Data compiled from spectroscopic analysis of this compound.

Biological Activity of this compound

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound [2]

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Bacillus subtilis PCI 219 | 6.25 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa IFO 3445 | >100 |

| Candida albicans IFO 0583 | 3.13 |

| Saccharomyces cerevisiae IFO 0203 | 1.56 |

| Aspergillus niger IFO 4414 | 12.5 |

Cytotoxicity of Cedarmycins

Cedarmycins A and B have shown weak cytotoxic activity against several tumor cell lines.

Table 3: Cytotoxicity (IC50) of Cedarmycins A and B [2]

| Cell Line | IC50 (µM) |

| P388 | 10 - 100 |

| L1210 | 10 - 100 |

| KB | 10 - 100 |

Experimental Protocols

Fermentation of Streptomyces sp. TP-A0456

Objective: To cultivate the producing strain for the production of this compound.

Materials:

-

Seed medium: 2% glucose, 1% peptone, 0.5% yeast extract, 0.5% meat extract, 0.5% NaCl, 0.05% MgSO4·7H2O (pH 7.2)

-

Production medium: 3% soluble starch, 1% glucose, 1% soybean meal, 0.3% yeast extract, 0.2% NaCl, 0.5% CaCO3 (pH 7.0)

-

250 mL Erlenmeyer flasks

-

Rotary shaker

Procedure:

-

Inoculate a loopful of a mature slant culture of Streptomyces sp. TP-A0456 into a 250 mL flask containing 50 mL of seed medium.

-

Incubate the seed culture at 28°C for 2 days on a rotary shaker at 200 rpm.

-

Transfer 2.5 mL of the seed culture into a 250 mL flask containing 50 mL of production medium.

-

Incubate the production culture at 28°C for 6 days on a rotary shaker at 200 rpm.[2]

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Ethyl acetate

-

Silica gel

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water

Procedure:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Pool the active fractions and further purify by Sephadex LH-20 column chromatography using methanol as the eluent.

-

Perform final purification by preparative HPLC on a C18 column using a gradient of acetonitrile and water to yield pure this compound.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Test organism suspension standardized to 0.5 McFarland

-

This compound stock solution

-

Incubator

Procedure:

-

Dispense 50 µL of appropriate broth into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare an inoculum of the test organism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the standardized inoculum to each well.

-

Include a growth control (no antibiotic) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Biosynthesis and Mechanism of Action